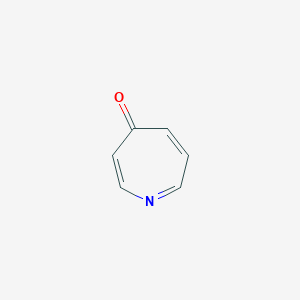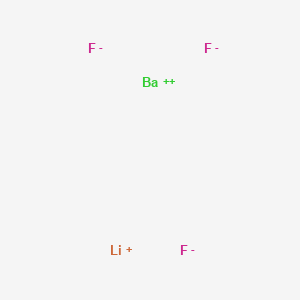
Barium lithium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium lithium fluoride is an inorganic compound with the chemical formula BaLiF3. It is a colorless solid that crystallizes in the perovskite structure. This compound is known for its unique optical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium lithium fluoride can be synthesized through several methods. One common method involves the reaction of barium fluoride (BaF2) and lithium fluoride (LiF) in a stoichiometric ratio. The reaction is typically carried out at high temperatures to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solid-state reaction method. This involves mixing barium fluoride and lithium fluoride powders, followed by heating the mixture at elevated temperatures. The resulting product is then purified to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Barium lithium fluoride primarily undergoes ionic reactions due to the presence of fluoride ions. It can participate in substitution reactions where fluoride ions are replaced by other halide ions. Additionally, it can undergo redox reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, acids, and bases. The reactions are typically carried out in aqueous or non-aqueous solvents, depending on the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce barium chloride and lithium chloride .
Wissenschaftliche Forschungsanwendungen
Barium lithium fluoride has several scientific research applications:
Optical Materials: It is used in the development of optical materials due to its high transparency in the ultraviolet to infrared range.
Solid-State Nuclear Clocks: Thorium-doped this compound crystals are being explored as potential materials for solid-state nuclear clocks.
Battery Technology: It is also investigated for use in lithium-ion batteries as a potential anode material.
Wirkmechanismus
The mechanism of action of barium lithium fluoride in its various applications is primarily based on its ionic and electronic properties. In optical applications, its high transparency and low refractive index make it suitable for use in lenses and other optical components. In solid-state nuclear clocks, the thorium-doped crystals exhibit unique nuclear transitions that are useful for precise timekeeping .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Fluoride (BaF2): Similar to barium lithium fluoride, barium fluoride is used in optical applications due to its high transparency and resistance to radiation.
Lithium Fluoride (LiF): Lithium fluoride is known for its high ionic conductivity and is used in battery technology.
Uniqueness
This compound is unique due to its combination of properties from both barium fluoride and lithium fluoride. It offers high transparency, good ionic conductivity, and the ability to form stable crystals, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
239475-23-1 |
|---|---|
Molekularformel |
BaF3Li |
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
lithium;barium(2+);trifluoride |
InChI |
InChI=1S/Ba.3FH.Li/h;3*1H;/q+2;;;;+1/p-3 |
InChI-Schlüssel |
NXEFKYQFCUFLNF-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].[F-].[F-].[F-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
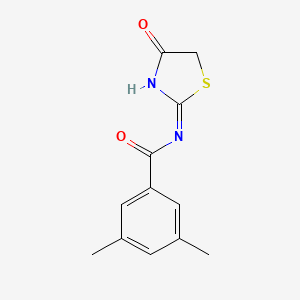
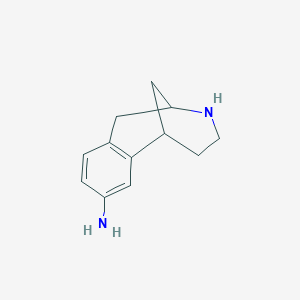

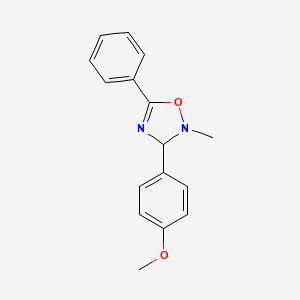
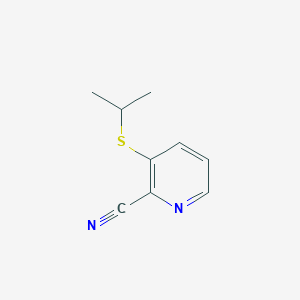

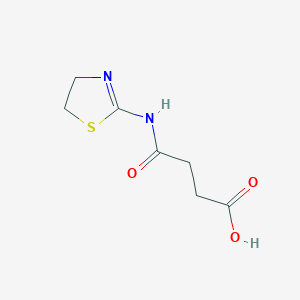
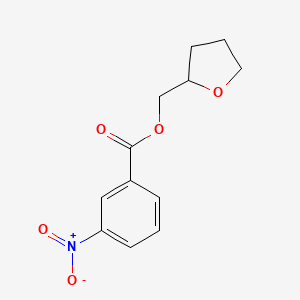
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)



